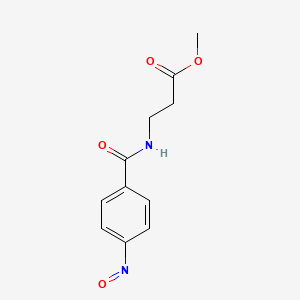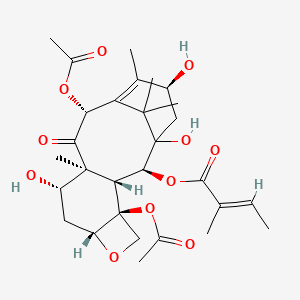
2-Debenzoyl-2-tigloyl-baccatin-III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Debenzoyl-2-tigloyl-baccatin-III involves several steps. The reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and methanol . The compound is usually stored in amber vials at -20°C to maintain its stability .
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The synthesis requires precise control of reaction conditions to ensure the purity and yield of the final product .
化学反应分析
2-Debenzoyl-2-tigloyl-baccatin-III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
2-Debenzoyl-2-tigloyl-baccatin-III has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of more complex molecules, including anticancer agents like taxol . In biology, it is studied for its potential effects on cellular processes and its interactions with various biomolecules .
In medicine, this compound is investigated for its potential therapeutic applications, particularly in cancer treatment . Its unique structure and properties make it a valuable compound for developing new drugs and understanding the mechanisms of existing ones . In industry, it is used in the production of pharmaceutical intermediates and other fine chemicals .
作用机制
The mechanism of action of 2-Debenzoyl-2-tigloyl-baccatin-III involves its interaction with specific molecular targets and pathways within cells . It is believed to exert its effects by binding to tubulin, a protein that plays a crucial role in cell division . By stabilizing microtubules and preventing their disassembly, the compound can inhibit cell division and induce apoptosis in cancer cells .
This mechanism is similar to that of taxol, which also targets tubulin and disrupts the normal function of microtubules . The specific pathways and molecular targets involved in the action of this compound are still under investigation, but its potential as an anticancer agent is well-recognized .
相似化合物的比较
2-Debenzoyl-2-tigloyl-baccatin-III is similar to other baccatin derivatives, such as baccatin III and 10-deacetylbaccatin III . These compounds share a common core structure but differ in the functional groups attached to the molecule .
Compared to baccatin III, this compound has enhanced stability and different reactivity, making it a valuable intermediate in the synthesis of taxol and other complex molecules . Its unique structure also allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications .
Similar Compounds
- Baccatin III
- 10-Deacetylbaccatin III
- 2-Debenzoyl-2-tigloyl-10-deacetylbaccatin III
These compounds are all related to the synthesis of taxol and share similar core structures, but each has distinct functional groups that influence their properties and applications .
属性
分子式 |
C29H40O11 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H40O11/c1-9-13(2)25(35)39-24-22-27(8,18(33)10-19-28(22,12-37-19)40-16(5)31)23(34)21(38-15(4)30)20-14(3)17(32)11-29(24,36)26(20,6)7/h9,17-19,21-22,24,32-33,36H,10-12H2,1-8H3/b13-9+/t17-,18-,19+,21+,22-,24-,27+,28-,29?/m0/s1 |
InChI 键 |
OYOWLWKQFLUVFZ-OMWVVLIPSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)O)C)OC(=O)C)C |
规范 SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


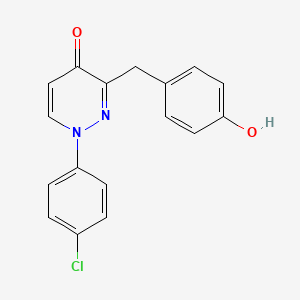
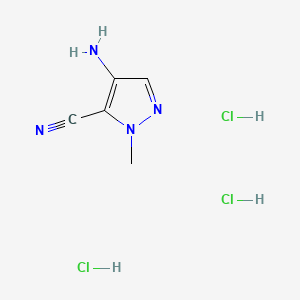
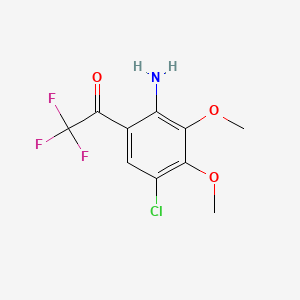

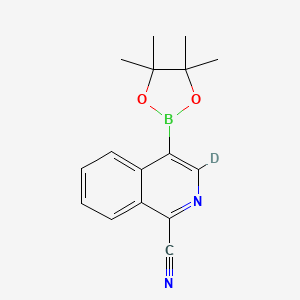
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
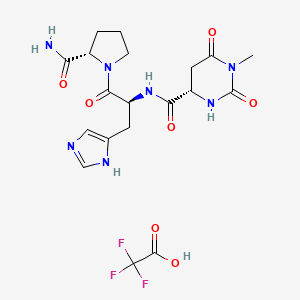
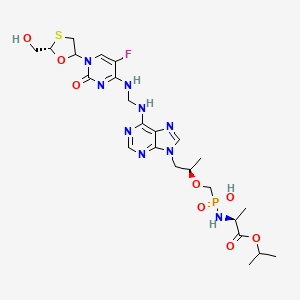
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
